2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Overview
Description
“2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” is a chemical compound with the molecular formula C17H22Cl2O3 . It has a molecular weight of 345.27 . The compound is also known by its IUPAC name, 1-(2,6-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Organic Synthesis and Chlorination Reactions
- 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone serves as a mild chlorinating agent in organic synthesis. It finds application wherever solid bleach is desired . Its chlorination properties make it valuable for introducing chlorine atoms into organic molecules.
Sanitization in Swimming Pools and Other Settings
- Due to its chlorine content, this compound is used as a sanitizer in swimming pools, laundries, restaurants, and even the pharmaceutical industry. Its ability to effectively kill bacteria and other microorganisms makes it a reliable choice for maintaining hygiene and cleanliness .
Oxidizing Agent for Urazoles and Bis-Urazoles
- Researchers have employed 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone as an oxidizing agent for the conversion of urazoles and bis-urazoles to their corresponding triazolinediones. This reaction demonstrates its utility in heterocyclic chemistry .
Microwave-Assisted Aromatization of Trisubstituted Pyrazolines
- The compound has been utilized in the microwave-assisted aromatization of trisubstituted pyrazolines. This reaction pathway highlights its potential in the synthesis of aromatic compounds .
Asymmetric Chlorolactonization
- Researchers have explored its use in asymmetric chlorolactonization reactions. This application showcases its role in creating chiral lactones, which are valuable building blocks in organic synthesis .
Chlorenium Source for Oxidative Chlorination
- In certain synthetic routes, 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone acts as a chlorenium source, facilitating oxidative chlorination reactions. These reactions can lead to the synthesis of arenesulfonyl chlorides and other chlorinated compounds .
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVISQIMGMWRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646051 | |
Record name | 1-(2,3-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898756-85-9 | |
Record name | 1-(2,3-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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